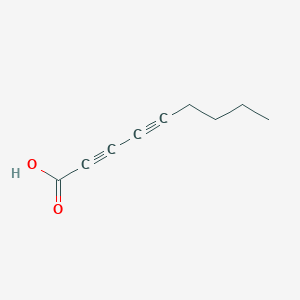2,4-Nonadiynoic acid
CAS No.: 80220-96-8
Cat. No.: VC20603939
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80220-96-8 |
|---|---|
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | nona-2,4-diynoic acid |
| Standard InChI | InChI=1S/C9H10O2/c1-2-3-4-5-6-7-8-9(10)11/h2-4H2,1H3,(H,10,11) |
| Standard InChI Key | JNZQNHYKPZYESI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC#CC#CC(=O)O |
Introduction
Chemical Identification and Nomenclature
Systematic Naming and Synonyms
2,4-Nonadiynoic acid is the systematic name for this compound under IUPAC nomenclature rules, reflecting the positions of its triple bonds and carboxylic acid functional group. Alternative names include nona-2,4-diynoic acid, which is used interchangeably in chemical databases . The CAS registry number 80220-96-8 serves as a unique identifier for this compound, ensuring unambiguous referencing across scientific literature and commercial catalogs .
Molecular Formula and Weight
The molecular formula corresponds to a molar mass of 150.17 g/mol, as calculated from its atomic composition . This places it within the category of low-molecular-weight organic acids, which often exhibit higher volatility and solubility in polar solvents compared to longer-chain analogs.
Structural Characteristics
Bonding Configuration
The defining feature of 2,4-Nonadiynoic acid is its conjugated triple-bond system spanning carbons 2–3 and 4–5. This configuration introduces significant rigidity into the molecular structure, which influences its spectroscopic properties and chemical reactivity. The terminal carboxylic acid group () at carbon 1 further contributes to its polarity and capacity for hydrogen bonding .
Geometric and Electronic Properties
The sp-hybridized carbons in the triple bonds create linear geometry along the carbon chain, reducing steric hindrance and enabling potential conjugation effects. The electron-withdrawing nature of the carboxylic acid group polarizes the molecule, enhancing its acidity compared to non-carboxylic acetylenes. Theoretical calculations predict a pKa value near 4.5–5.0, typical for carboxylic acids, though experimental validation is required .
Physicochemical Properties
Physical State and Solubility
While experimental data on its physical state are scarce, analogous acetylenic acids suggest that 2,4-Nonadiynoic acid likely exists as a crystalline solid at room temperature. Its solubility profile is expected to favor polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with limited solubility in water due to the hydrophobic carbon chain .
Infrared Spectroscopy
The IR spectrum would feature strong absorption bands corresponding to:
-
OH stretching of the carboxylic acid group (~2500–3300 cm)
-
C≡C stretching vibrations (~2100–2260 cm)
Nuclear Magnetic Resonance
NMR predictions include:
-
A singlet for the terminal carboxylic proton (~12 ppm)
-
Multiplet patterns for alkynyl protons (δ 1.9–2.7 ppm)
-
Complex splitting of methylene groups adjacent to triple bonds
Synthetic Considerations
Reported Synthesis Routes
-
Alkyne Homologation: Sequential dehydrohalogenation of dihalogenated precursors
-
Oxidative Coupling: Glaser-type coupling of propiolic acid derivatives
Purification Challenges
The presence of multiple triple bonds increases molecular rigidity, potentially complicating crystallization processes. Vacuum sublimation or chromatographic techniques using silver-impregnated stationary phases might be required for effective purification .
Stability and Reactivity
Thermal Decomposition
Conjugated triple bonds impart kinetic stability but may undergo exothermic decomposition at elevated temperatures (>200°C). Differential scanning calorimetry (DSC) studies of similar compounds show decomposition enthalpies in the range of 150–200 kJ/mol .
Chemical Reactivity
Key reaction pathways likely include:
-
Acid-Base Reactions: Salt formation with strong bases
-
Reduction: Hydrogenation to saturated or partially saturated acids
-
Cycloadditions: Potential participation in [2+2] or Diels-Alder reactions
Comparative Analysis with Structural Analogs
2,4-Nonadecadiynoic Acid
This C19 analog (PubChem CID 19067421) shares the diynoic motif but demonstrates how chain length affects properties :
| Property | 2,4-Nonadiynoic Acid | 2,4-Nonadecadiynoic Acid |
|---|---|---|
| Molecular Formula | CHO | CHO |
| Molar Mass (g/mol) | 150.17 | 290.44 |
| Predicted LogP | 2.1 | 6.8 |
| Water Solubility (mg/L) | ~500 | <1 |
Nona-2,4-dienoic Acid
The dienic counterpart (PubChem CID 54498674) illustrates how unsaturation type influences reactivity :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume